Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-(morpholin-4-yl)benzoate
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Description
Synthesis Analysis
The synthesis of similar pyrido[2,3-d]pyrimidine derivatives involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound is based on a pyridopyrimidine moiety, which is a fused heterocyclic system composed of pyrimidine and pyridine rings . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidine derivatives include condensation, cyclization, elimination, methylation, and further condensation . These reactions transform 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives .Safety and Hazards
This compound is not intended for human or veterinary use and is typically used for research purposes. Specific safety and hazard information is not provided in the search results.
Future Directions
Properties
IUPAC Name |
methyl 2-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]-5-morpholin-4-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-14-17(15(2)24-22(23-14)31-4)6-8-20(27)25-19-7-5-16(13-18(19)21(28)29-3)26-9-11-30-12-10-26/h5,7,13H,6,8-12H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOSDSOFEUUMJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=C(C=C(C=C2)N3CCOCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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